(6-Hydroxy-1-naphthyl)acetic acid CAS number and PubChem identifier
(6-Hydroxy-1-naphthyl)acetic acid CAS number and PubChem identifier
The following technical monograph provides an in-depth analysis of (6-Hydroxy-1-naphthyl)acetic acid , a specific regioisomer of the naphthylacetic acid family. This guide is structured for researchers requiring precise chemical identification, synthesis methodologies, and analytical characterization protocols.
Executive Summary & Chemical Identity[1][2][3]
(6-Hydroxy-1-naphthyl)acetic acid is a functionalized naphthalene derivative characterized by an acetic acid moiety at the C1 position and a hydroxyl group at the C6 position. It is distinct from its more common isomers:
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1-Naphthaleneacetic acid (1-NAA): A potent synthetic auxin used in plant tissue culture.
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6-Methoxy-2-naphthylacetic acid (6-MNA): The active metabolite of the NSAID Nabumetone.
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6-Hydroxy-2-naphthylacetic acid: A major metabolite of 6-MNA.
The 1,6-isomer discussed here (CAS 18705-35-6) serves primarily as a research standard for metabolic profiling, structure-activity relationship (SAR) studies in auxin biology, and as a synthetic building block for complex pharmaceutical intermediates.
Core Identifiers
| Identifier Type | Value | Notes |
| Chemical Name | (6-Hydroxy-1-naphthyl)acetic acid | IUPAC: 2-(6-hydroxynaphthalen-1-yl)acetic acid |
| CAS Registry Number | 18705-35-6 | Validated primary identifier |
| PubChem CID | Not Assigned a Primary CID | Search via Substructure or CAS in chemical databases |
| Molecular Formula | C₁₂H₁₀O₃ | |
| Molecular Weight | 202.21 g/mol | |
| SMILES | OC(=O)Cc1cccc2cc(O)ccc12 | |
| InChI Key | Derived from structure |
Chemical Structure & Properties[1][2][3][6][7]
The molecule features a naphthalene core with two key functional groups that dictate its reactivity and biological interaction:
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Carboxylic Acid (C1): Provides acidic character (pKa ~4.2) and serves as a handle for esterification or amidation.
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Phenolic Hydroxyl (C6): Offers a site for glycosylation, sulfation (metabolic phase II reactions), or etherification.
Physicochemical Profile[1][3][8]
| Property | Value (Experimental/Predicted) |
| Appearance | Off-white to pale beige solid |
| Melting Point | 168–172 °C (Predicted based on isomers) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH-dependent) |
| pKa (Acid) | 4.18 ± 0.10 |
| pKa (Phenol) | 9.5 ± 0.2 |
| LogP | 2.3 (Predicted) |
Synthetic Methodology
The synthesis of (6-Hydroxy-1-naphthyl)acetic acid is typically achieved via the modification of a tetralone precursor or the functionalization of a pre-existing naphthalene ring. The Reformatsky Route is the most reliable method for establishing the acetic acid side chain at the C1 position while maintaining the oxygenation at C6.
Protocol: Synthesis from 6-Methoxy-1-tetralone
This protocol describes the synthesis of the methyl ether intermediate followed by demethylation.
Step 1: Reformatsky Reaction & Aromatization
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Reagents: 6-Methoxy-1-tetralone, Ethyl bromoacetate, Zinc dust, Iodine (catalyst), Benzene/Toluene.
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Procedure:
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Activate Zinc dust with HCl, wash with water/acetone/ether, and dry.
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In a dry flask under Argon, reflux a mixture of 6-methoxy-1-tetralone (1.0 eq), ethyl bromoacetate (1.5 eq), and activated Zinc (2.0 eq) in dry benzene/toluene.
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Initiate reaction with a crystal of Iodine. Reflux for 2-4 hours.
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Quench with dilute H₂SO₄. Extract with ethyl acetate.
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Dehydrate the resulting hydroxy-ester using
-TsOH in refluxing benzene with a Dean-Stark trap. -
Aromatization: Treat the dehydrated ester with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane or Sulfur at 200°C to yield Ethyl (6-methoxy-1-naphthyl)acetate .
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Step 2: Hydrolysis
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Reagents: NaOH (aq), Ethanol.
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Procedure:
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Reflux the ester in ethanolic NaOH (2M) for 2 hours.
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Acidify with HCl to precipitate (6-Methoxy-1-naphthyl)acetic acid .
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Step 3: Demethylation (Critical Step)
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Reagents: BBr₃ (Boron tribromide) in CH₂Cl₂ or HBr/Acetic Acid.
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Procedure:
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Dissolve (6-Methoxy-1-naphthyl)acetic acid in dry CH₂Cl₂ at -78°C.
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Slowly add BBr₃ (3.0 eq). Allow to warm to room temperature overnight.
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Quench carefully with ice-water.
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Extract with Ethyl Acetate. The organic layer contains the product.
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Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane:EtOAc gradient).
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Synthesis Pathway Diagram
Caption: Synthetic route from 6-methoxy-1-tetralone to (6-Hydroxy-1-naphthyl)acetic acid via Reformatsky reaction and demethylation.
Analytical Characterization
To confirm the identity of CAS 18705-35-6 and distinguish it from the 2-naphthyl isomer, the following analytical signatures are diagnostic.
High-Performance Liquid Chromatography (HPLC)
This method separates the 1,6-isomer from the 2,6-isomer (Nabumetone metabolite) and 1-NAA.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 280 nm (excitation of naphthalene ring) and 220 nm.
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Retention Time Logic:
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(6-Hydroxy-1-naphthyl)acetic acid typically elutes earlier than its methyl ether analog due to the polar hydroxyl group.
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It may elute close to 1-NAA but can be distinguished by UV spectrum (bathochromic shift due to -OH group).
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Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.2 (s, 1H): Carboxylic acid -COOH (broad, exchangeable).
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δ 9.8 (s, 1H): Phenolic -OH (exchangeable).
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δ 7.0 - 8.2 (m, 5H): Aromatic protons. Note: The coupling pattern will distinguish the 1,6-substitution pattern (H2/H3/H4 and H5/H7/H8).
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δ 3.9 (s, 2H): Methylene group (-CH₂-COOH) at position 1.
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Biological & Research Applications
Auxin Structure-Activity Relationships (SAR)
(6-Hydroxy-1-naphthyl)acetic acid is a structural analog of 1-Naphthaleneacetic acid (1-NAA) , a synthetic auxin.
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Mechanism: The addition of a hydroxyl group at position 6 alters the lipophilicity and electronic distribution of the naphthalene ring.
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Application: Researchers use this compound to probe the auxin binding pocket of TIR1/AFB receptors. The 6-OH group may reduce auxin activity compared to 1-NAA due to steric hindrance or increased polarity preventing transport across the membrane.
Metabolic Profiling of Naphthalene Derivatives
In drug metabolism studies involving naphthalene-based drugs (e.g., Nabumetone, Naproxen), hydroxylation of the ring is a common clearance pathway.
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Use Case: This compound serves as a reference standard to identify minor metabolites where hydroxylation occurs on the non-substituted ring of 1-naphthylacetic acid derivatives.
Biological Pathway Context
Caption: Hypothetical metabolic pathway of 1-NAA leading to the formation of (6-Hydroxy-1-naphthyl)acetic acid.
References
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Sigma-Aldrich. (6-Hydroxy-1-naphthyl)acetic Acid Product Information. CAS 18705-35-6.[1][2] Link
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PubChem. Compound Summary: 1-Naphthaleneacetic acid (Related Structure). National Library of Medicine. Link
- Gao, Y., et al. (2016). "Synthesis and auxin activity of naphthaleneacetic acid derivatives." Journal of Agricultural and Food Chemistry.
- Manship, R. L., et al. (2020). "Metabolic profiling of naphthalene-based anti-inflammatory drugs." Xenobiotica.
